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Compound of Interest

Compound Name: Isobutyloxirane

CAS No.: 23850-78-4

Cat. No.: B1605016

Get Quote

Executive Summary
Isobutyloxirane (1,2-epoxy-4-methylpentane) is a versatile, high-energy chiral building block

utilized in the synthesis of leucine surrogates, peptidomimetics, and complex active

pharmaceutical ingredients (APIs).[1] Its utility stems from the high ring-strain energy (~27

kcal/mol) of the oxirane moiety combined with the steric bulk of the isobutyl side chain.[1] This

guide provides a rigorous technical analysis of its thermodynamic stability, regioselective

reactivity, and handling protocols necessary for reproducible experimental outcomes in drug

discovery.

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7][8]
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Property Value Notes

IUPAC Name 2-(2-methylpropyl)oxirane
Also: 1,2-Epoxy-4-

methylpentane

CAS Number 23850-78-4
Racemic; (S)-isomer: 113677-

37-3

Molecular Formula

Molecular Weight 100.16 g/mol

Boiling Point 104 °C @ 760 mmHg

Density 0.82 g/mL @ 25 °C

Flash Point 9 °C (Closed Cup) High Flammability Hazard

Solubility Miscible in EtOH, THF, DCM
Immiscible in

(slow hydrolysis)

Thermodynamic & Kinetic Stability[1]
Thermal Stability
Isobutyloxirane is kinetically stable at room temperature under inert atmosphere but

thermodynamically unstable due to ring strain.[1]

Storage Limit:

is mandatory. Long-term storage requires

.[1]

Degradation: prolonged exposure to temperatures

initiates slow isomerization to 4-methylpentanal or polymerization, particularly in the
presence of trace Lewis acids (e.g., metal ions from steel containers).[1]

Hydrolytic Stability
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The molecule is relatively stable to neutral water due to the hydrophobicity of the isobutyl

group, which creates a kinetic barrier to solvation of the epoxide oxygen.

Acidic Hydrolysis: Rapid.[1]

at pH 4.[1] Forms 4-methylpentane-1,2-diol.[1][2]

Basic Hydrolysis: Slow.[1] Stable for hours at pH 10, allowing for selective nucleophilic

substitutions under basic conditions.

Polymerization Risk[1]
Initiators: Strong Lewis acids (

,

), mineral acids, and strong bases (

).[1]

Mechanism: Cationic ring-opening polymerization (CROP) yields polyethers.[1]

Prevention: Store over activated 3Å molecular sieves to remove moisture (co-catalyst for

polymerization) and stabilize with trace triethylamine (buffer) if compatible with downstream

use.[1]

Reactivity Profile & Regioselectivity[1][9][10][11]
The reactivity of isobutyloxirane is defined by the competition between steric hindrance

(isobutyl tail) and electronic activation (oxygen lone pairs).

Nucleophilic Ring Opening ( )
Under basic or neutral conditions, nucleophiles attack the least hindered carbon (C1). The

bulky isobutyl group at C2 effectively blocks backside attack, resulting in high regioselectivity

(>95:5).

Nucleophiles: Primary amines, azides (
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), thiols (

), alkoxides.[1]

Outcome: Formation of secondary alcohols with the nucleophile at the terminal position.

Acid-Catalyzed Ring Opening ( -like)
Under acidic conditions, protonation of the oxygen weakens the C-O bonds.[1] The transition

state gains carbocation character. While electronic effects usually favor attack at the more

substituted carbon (C2), the specific steric bulk of the isobutyl group often leads to a mixture of

regioisomers, unlike simpler methyl-substituted epoxides.[1]

Reagents:

,

, Lewis Acids (

).[1]

Outcome: Mixture of C1 and C2 substitution products.

Diagram: Regioselective Pathways
The following diagram illustrates the divergent pathways based on reaction conditions.
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Figure 1: Mechanistic divergence of Isobutyloxirane ring opening driven by pH and steric

factors.[1]
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Experimental Protocols
Protocol: Safe Quenching of Unreacted Isobutyloxirane
Objective: Safely destroy excess epoxide after a reaction or for disposal. Principle: Acid-

catalyzed hydrolysis is too exothermic; Nucleophilic opening with thiosulfate is controlled and

redox-neutral.[1]

Reagents:

Sodium Thiosulfate (

), saturated aqueous solution.[1]

Phosphate buffer (pH 7.0).[1]

Procedure:

Dilution: Dilute the reaction mixture or waste stream with an equal volume of THF or Ethanol

to ensure homogeneity.

Preparation: In a separate vessel, prepare a solution of Sat.

(5 equiv relative to estimated epoxide).[1]

Addition: Slowly add the epoxide solution to the thiosulfate solution at room temperature. Do

not reverse addition.

Monitoring: Stir for 30 minutes. Verify consumption of epoxide via TLC (stain: p-

Anisaldehyde; epoxide appears as a blue/purple spot) or GC-MS.[1]

Disposal: The resulting mixture contains the alkyl thiosulfate/diol, which can be disposed of

as aqueous organic waste.

Protocol: Regioselective Aminolysis (Synthesis of
Leucine Analogs)
Objective: Synthesis of
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-amino alcohol via C1 attack.[1]

Step-by-Step:

Setup: Flame-dry a round-bottom flask under

.

Solvent: Add Isobutyloxirane (1.0 equiv) in anhydrous Ethanol (0.5 M).

Nucleophile: Add Primary Amine (1.2 equiv). Note: If amine is volatile, use 3.0 equiv to drive

kinetics.[1]

Catalyst (Optional): If reaction is sluggish at RT, add 10 mol%

(mild Lewis acid compatible with

regioselectivity).

Reaction: Stir at 40°C for 12 hours.

Workup: Concentrate in vacuo. The residue is typically pure enough for the next step.

Validation:

-NMR should show the disappearance of epoxide protons (

2.4-2.8 ppm) and appearance of the methine proton (

to OH) at

~3.5 ppm.[1]

Visualization of Stability Risks[1]
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Figure 2: Primary degradation pathways and their triggers.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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